dimethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate
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Overview
Description
Dimethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the alkylation of ethyl N-methyl-4-amino-2-quinolone ester with methyl iodide, followed by reduction and decarboxylation . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert carbonyl groups to alcohols or amines.
Substitution: Functional groups on the pyrrole ring can be replaced with other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Dimethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which dimethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. For instance, it may inhibit specific enzymes or modulate signaling pathways, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate include other substituted pyrrole derivatives and quinolone-based compounds .
Uniqueness
What sets this compound apart is its specific combination of functional groups and the resulting chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Dimethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a pyrrole ring with various functional groups that contribute to its reactivity and biological properties. Its IUPAC name reflects its complex structure:
Property | Description |
---|---|
IUPAC Name | Dimethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-oxo-1H-pyrrole-2,3-dicarboxylate |
Molecular Formula | C11H14N2O7 |
Molecular Weight | 286.24 g/mol |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit various enzymes, potentially affecting metabolic pathways.
- Antimicrobial Properties : Research indicates that it possesses antimicrobial activity against certain pathogens.
- Anticancer Potential : Preliminary studies suggest potential anticancer effects, possibly through apoptosis induction in cancer cells.
Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Activity : A study highlighted the compound's efficacy against Aspergillus fumigatus, showing a significant increase in survival rates in infected mice when treated with the compound at a dose of 200 mg/kg body weight. This resulted in a 60% increase in survival compared to untreated controls .
- Cytotoxicity Studies : In vitro assays demonstrated that the compound was nontoxic to RAW cells up to concentrations of 312.5 μg/ml, indicating a favorable safety profile compared to traditional antifungal agents like amphotericin B .
- Mechanistic Insights : The compound's mechanism involves modulating signaling pathways related to cell survival and apoptosis, although specific targets remain to be fully elucidated.
Case Study 1: Efficacy Against Fungal Infections
In a controlled study on BALB/c mice infected with Aspergillus fumigatus, treatment with this compound resulted in a significant reduction in fungal load within organ tissues and improved survival rates. This suggests its potential as an antifungal therapeutic agent.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the compound induces apoptosis in specific types of cancer cells. Further exploration into its synergistic effects when combined with existing chemotherapeutics could provide insights into enhancing treatment efficacy for resistant cancer types.
Comparison with Similar Compounds
This compound shares structural similarities with other pyrrole derivatives but exhibits unique biological activities due to its specific functional groups.
Compound | Activity | Notes |
---|---|---|
Dimethyl 4-amino pyrrole derivative | Anticancer | Similar structure but different activity profile |
Other pyrrole-based compounds | Antimicrobial | Varying efficacy based on substitutions |
Properties
IUPAC Name |
dimethyl 4-amino-2-(2-methoxy-2-oxoethyl)-5-oxo-1H-pyrrole-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O7/c1-18-5(14)4-11(10(17)20-3)6(9(16)19-2)7(12)8(15)13-11/h4,12H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDFRBLTBWUFNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(C(=C(C(=O)N1)N)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.